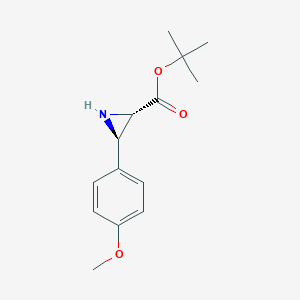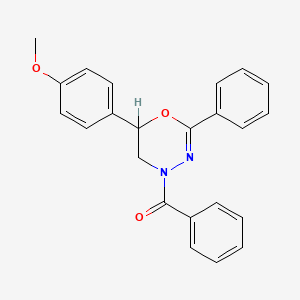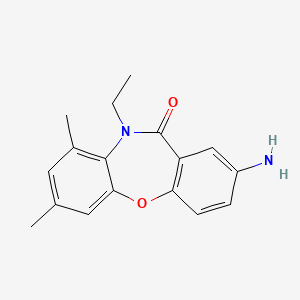
2-Amino-7,9,-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a complex organic compound belonging to the class of dibenzoxazepines. This compound is characterized by its unique structure, which includes an oxazepine ring fused with a dibenzene system. The presence of amino, methyl, and ethyl groups further adds to its chemical diversity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dibenzene System: Starting with a suitable dibenzene precursor, such as 2,4-dimethylbenzene, the compound undergoes a series of electrophilic aromatic substitution reactions to introduce the necessary functional groups.
Oxazepine Ring Formation: The dibenzene intermediate is then reacted with an appropriate oxazepine precursor under controlled conditions to form the oxazepine ring. This step often requires the use of strong acids or bases as catalysts.
Amino Group Introduction:
Industrial Production Methods
In an industrial setting, the production of 2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as:
Catalytic Hydrogenation: To selectively reduce specific functional groups.
Chromatographic Purification: To isolate the desired product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Ammonia, amine derivatives, nucleophilic catalysts.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibiting the activity of key enzymes involved in metabolic pathways.
Gene Expression Modulation: Affecting the expression of genes related to cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)thiazepin-11-(10H)-one: Similar structure with a thiazepine ring instead of an oxazepine ring.
2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)diazepin-11-(10H)-one: Contains a diazepine ring instead of an oxazepine ring.
Uniqueness
2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is unique due to its specific oxazepine ring structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
140413-00-9 |
|---|---|
Molekularformel |
C17H18N2O2 |
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
8-amino-5-ethyl-2,4-dimethylbenzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C17H18N2O2/c1-4-19-16-11(3)7-10(2)8-15(16)21-14-6-5-12(18)9-13(14)17(19)20/h5-9H,4,18H2,1-3H3 |
InChI-Schlüssel |
KGWRKSLKDXAWRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2OC3=C(C1=O)C=C(C=C3)N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





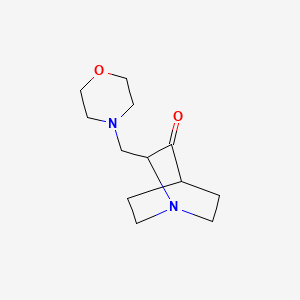
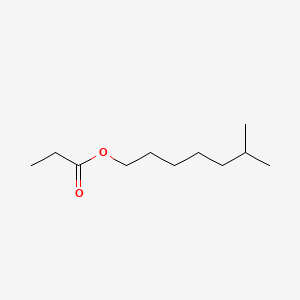
![2,2'-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B12800327.png)
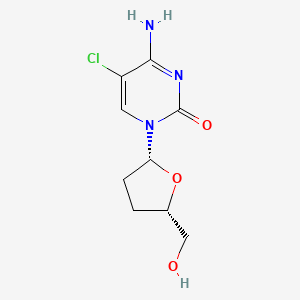
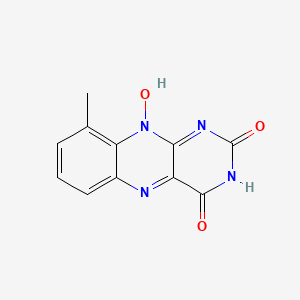
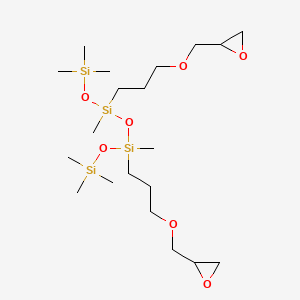
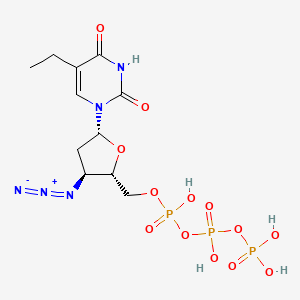
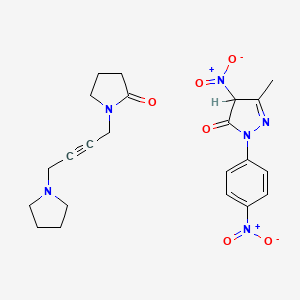
![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)
